

Investigating the Effect of Tricreatine Malate on Gene Expression: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tricreatine malate*

Cat. No.: *B12698332*

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Introduction

Tricreatine malate is a compound formed by three creatine molecules attached to one molecule of malic acid.[1][2][3] This formulation is suggested to enhance the solubility and absorption of creatine, potentially leading to improved bioavailability.[3][4][5] Creatine itself is a well-researched supplement known to influence muscle-related gene expression, promoting muscle growth, energy metabolism, and cellular signaling.[6] While direct studies on **tricreatine malate**'s specific effects on gene expression are limited, the established bio-activity of creatine provides a strong foundation for investigating its potential in this area. These application notes and protocols are designed to guide researchers in exploring the impact of **tricreatine malate** on gene expression.

Application Notes

Tricreatine malate, by delivering creatine to cells, is hypothesized to modulate the expression of genes involved in key cellular processes. Based on existing research on creatine supplementation, **tricreatine malate** may influence:

- **Muscle Growth and Development:** Creatine has been shown to upregulate the expression of genes related to muscle growth, such as Insulin-like Growth Factor 1 (IGF-1) and various

myosin heavy chain isoforms.[7][8]

- Energy Metabolism: Genes involved in glucose uptake and mitochondrial biogenesis, like Glucose Transporter Type 4 (GLUT4) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α), are potential targets.[6][7][9]
- Cellular Signaling: Key signaling pathways, including the PKB/Akt and mTOR pathways that regulate protein synthesis, are influenced by creatine.[7][10]

The malic acid component of **tricreatine malate** may also offer synergistic effects, as it plays a role in the tricarboxylic acid (TCA) cycle and cellular energy production.[5]

Quantitative Data Summary

The following table summarizes genes that have been reported to be affected by creatine supplementation in various studies. These serve as primary candidates for investigation when studying the effects of **tricreatine malate**.

Gene Category	Gene Name	Reported Effect of Creatine Supplementation	Species	Reference
Growth Factors	Insulin-like Growth Factor 1 (IGF-1)	Upregulation	Human	[7] [11]
	Insulin-like Growth Factor 2 (IGF-2)	Upregulation	Human	
Glucose Metabolism	Glucose Transporter Type 4 (GLUT4/SLC2A4)	Upregulation	Human, Rat	[6] [7] [11]
Muscle Structure	Myosin Heavy Chain I	Upregulation	Human	[7]
Myosin Heavy Chain IIA	Upregulation	Human	[7]	
Collagen 1	Upregulation	Human	[7]	
Myogenesis	Myogenic Differentiation 1 (MyoD1)	Upregulation	Fish	[6]
Myogenin (MyoG)	Upregulation	Fish	[6]	
Paired Box 3 (Pax3)	Upregulation	Fish	[6]	
Myocyte Enhancer Factor 2A (MEF2A)	Upregulation	Fish	[6]	

Mitochondrial Biogenesis	Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)	Upregulation	Rat	[9][10]
Mitochondrial Transcription Factor A (TFAM)	Upregulation	Rat	[9]	
Protein Degradation	Forkhead Box Protein O1 (FoXO1)	Downregulation	Chicken (in vitro)	[10]
Atrogin-1	Downregulation	Chicken (in vitro)	[10]	

Experimental Protocols

This section provides a detailed protocol for an in vitro study investigating the effects of **tricreatine malate** on gene expression in a human skeletal muscle cell line (e.g., C2C12 myotubes).

Protocol 1: In Vitro Analysis of Tricreatine Malate on Gene Expression in C2C12 Myotubes

1. Cell Culture and Differentiation:

- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- To induce differentiation into myotubes, grow cells to 80-90% confluency and then switch to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
- Allow cells to differentiate for 4-6 days, with media changes every 48 hours.

2. Tricreatine Malate Treatment:

- Prepare a stock solution of **tricreatine malate** in sterile phosphate-buffered saline (PBS) or cell culture medium.
- Treat differentiated myotubes with varying concentrations of **tricreatine malate** (e.g., 0.5 mM, 1 mM, 5 mM) for a specified duration (e.g., 6, 12, or 24 hours).
- Include a vehicle control group treated with an equivalent volume of PBS or medium without **tricreatine malate**.

3. RNA Extraction:

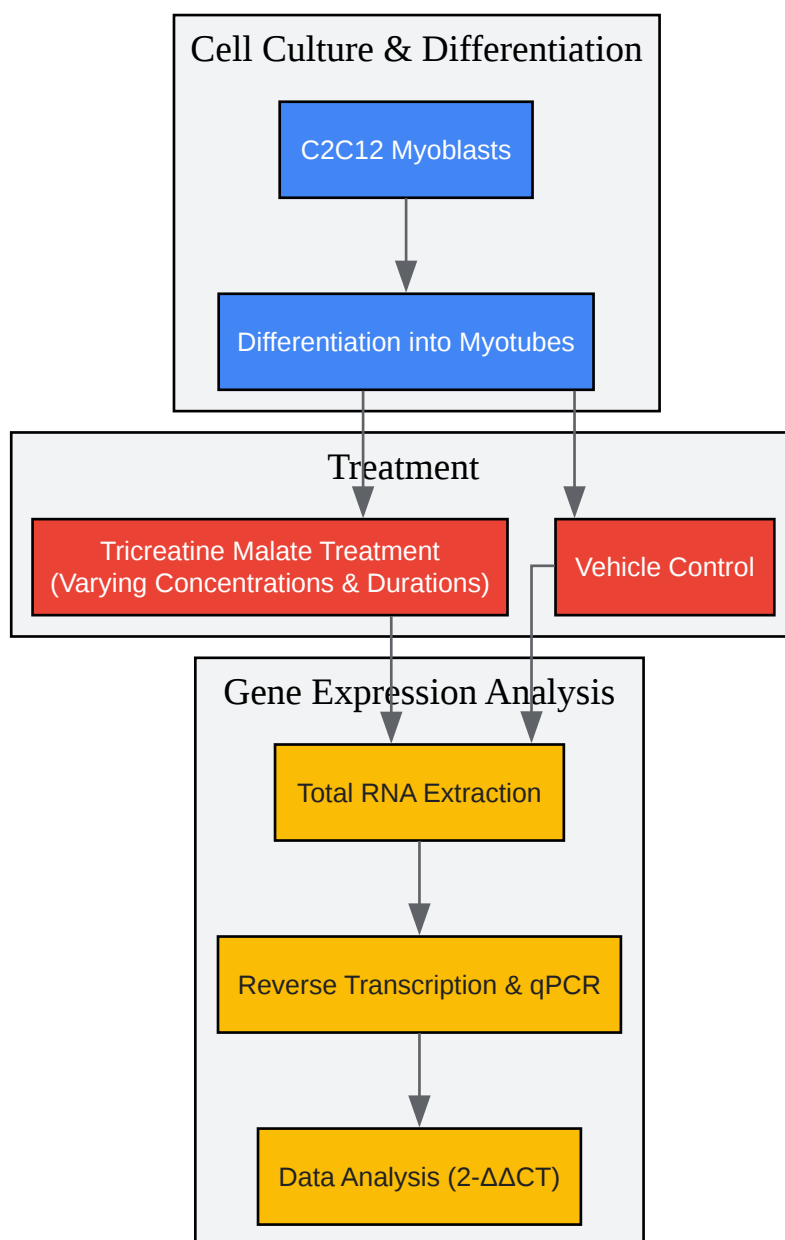
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).
- Extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

4. Reverse Transcription and Quantitative PCR (RT-qPCR):

- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- Perform qPCR using a real-time PCR system with SYBR Green chemistry.[\[12\]](#)
- Design primers for target genes (e.g., IGF-1, GLUT4, PGC-1 α) and housekeeping genes (e.g., β -actin, CYC).[\[12\]](#)
- The qPCR reaction mixture should typically contain cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
- Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

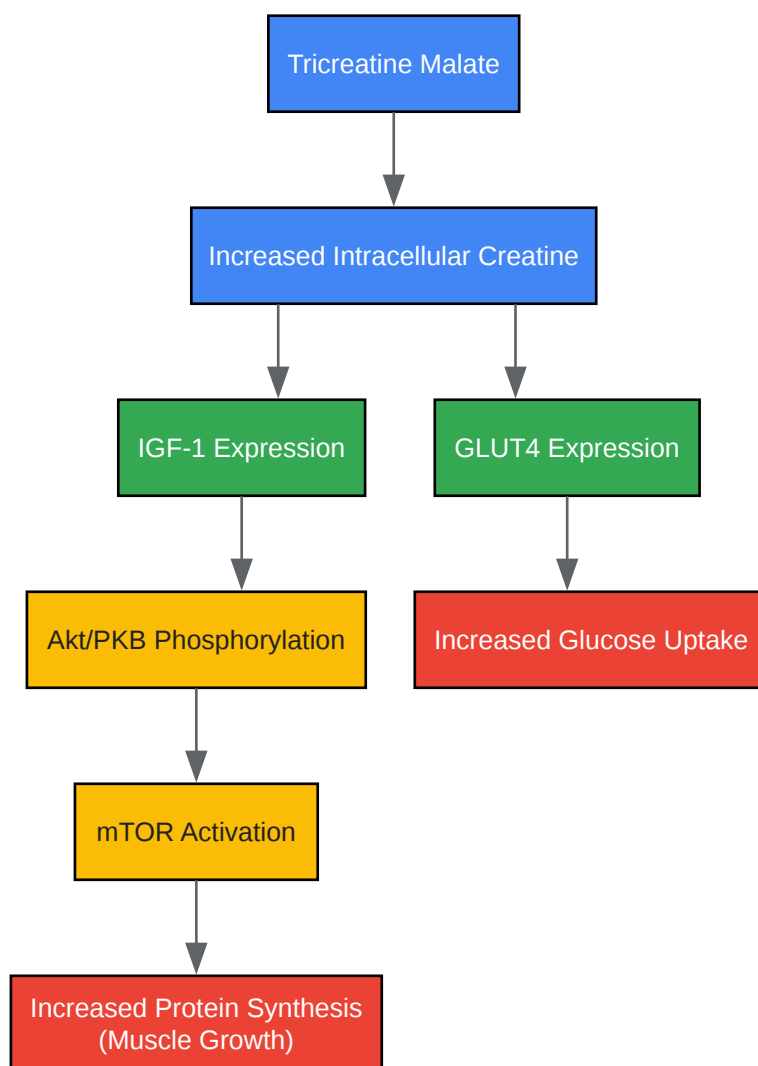
- Analyze the relative gene expression using the $2^{-\Delta\Delta CT}$ method, normalizing the expression of target genes to the housekeeping genes.

Visualizations



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Caption: Experimental workflow for in vitro analysis.



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Caption: Putative signaling pathways modulated by **tricreatine malate**.

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